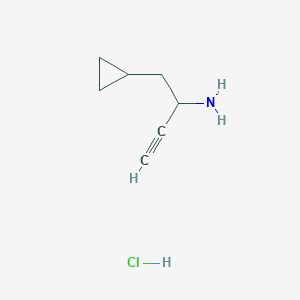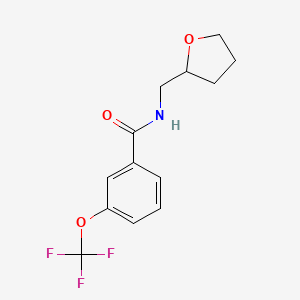
N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide, also known as OTB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific enzymes and pathways that are involved in various cellular processes. For example, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and chromatin remodeling. By inhibiting HDACs, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide can alter the expression of genes that are involved in cancer progression and inflammation. Additionally, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic nucleotides in cells. By inhibiting PDEs, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide can increase the levels of cyclic nucleotides, which can lead to various physiological effects, including vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, anti-inflammatory effects, and neuroprotective effects. In cancer cells, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to induce cell cycle arrest and apoptosis by altering the expression of genes that are involved in these processes. In addition, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to inhibit the activity of specific enzymes that are involved in cancer progression, such as HDACs and PDEs. In inflammation, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to suppress the production of inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. Furthermore, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide in lab experiments is its specificity towards specific enzymes and pathways, which can lead to more targeted and effective therapies. In addition, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to have low toxicity and good pharmacokinetic properties, which can make it a promising candidate for drug development. However, one limitation of using N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Furthermore, further studies are needed to fully understand the safety and efficacy of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide in humans.
Orientations Futures
There are several future directions for research involving N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide. One area of interest is the development of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide-based therapies for cancer, inflammation, and neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide and its interaction with specific enzymes and pathways. Furthermore, the development of more efficient synthesis methods and formulations of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide can improve its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide involves a multi-step process that includes the reaction of 3-(trifluoromethoxy)benzoyl chloride with oxirane, followed by the addition of ammonia and subsequent reaction with 2-methylpropan-1-ol. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has shown potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways that are involved in cancer progression. In addition, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to possess anti-inflammatory properties by suppressing the production of inflammatory cytokines and chemokines. Furthermore, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)20-10-4-1-3-9(7-10)12(18)17-8-11-5-2-6-19-11/h1,3-4,7,11H,2,5-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXFZAKHQOPLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

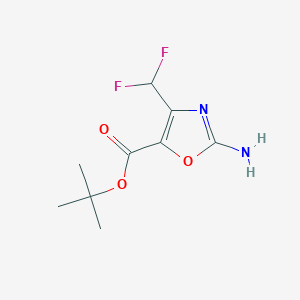
![N-(furan-2-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2843231.png)
![N-(4-ethoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2843233.png)
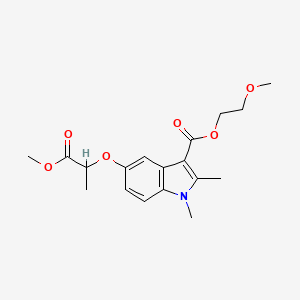
![4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile](/img/structure/B2843235.png)
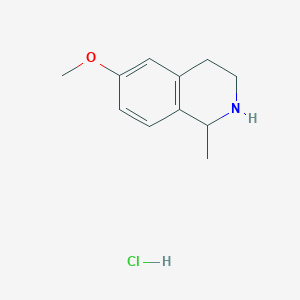
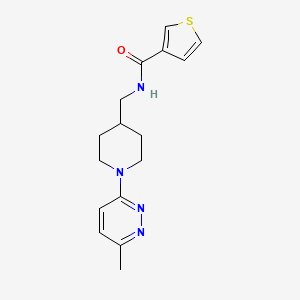
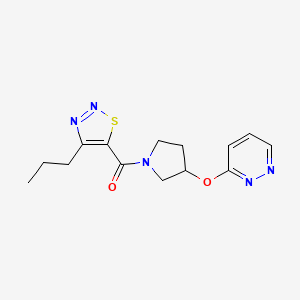
![N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2843243.png)
![N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2843245.png)

![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2843248.png)
![N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2843249.png)
